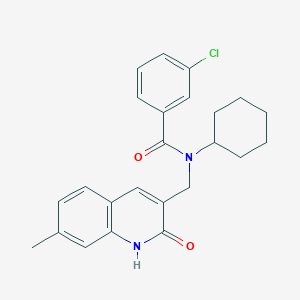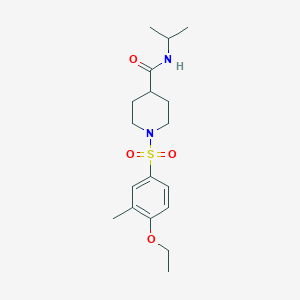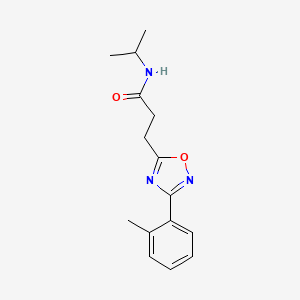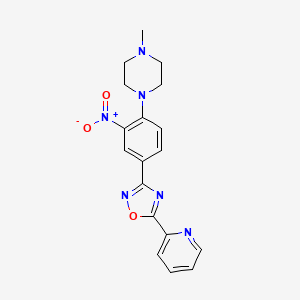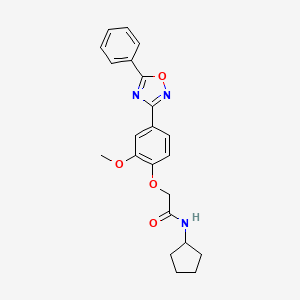
N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, also known as CP-96345, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CP-96345 belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Scientific Research Applications
N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties. In a study conducted by Liu et al., N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide was found to inhibit the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. demonstrated that N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has potential neuroprotective effects against ischemic brain injury in rats. N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is not fully understood. However, it has been suggested that N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide may exert its biological activities by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In a study conducted by Liu et al., N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide was found to induce apoptosis and cell cycle arrest in human lung cancer cells. Another study by Zhang et al. demonstrated that N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has potential neuroprotective effects against ischemic brain injury in rats. N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has also been shown to exhibit low toxicity in vitro and in vivo, which makes it a promising candidate for further development. However, one of the limitations of N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is its low solubility, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the development of N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide in more detail to better understand its biological activities. Further studies are also needed to evaluate the efficacy and safety of N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide in preclinical and clinical settings. Finally, the development of novel formulations or delivery systems may improve the bioavailability and efficacy of N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
Synthesis Methods
N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, which is then converted into the corresponding acid chloride by reacting it with thionyl chloride. The acid chloride is then reacted with 2-methoxy-4-(4-aminophenoxy)phenol in the presence of a base to form the intermediate product. The final product is obtained by reacting the intermediate product with cyclopentylamine in the presence of a coupling agent.
properties
IUPAC Name |
N-cyclopentyl-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-27-19-13-16(21-24-22(29-25-21)15-7-3-2-4-8-15)11-12-18(19)28-14-20(26)23-17-9-5-6-10-17/h2-4,7-8,11-13,17H,5-6,9-10,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYISMIXZGTJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

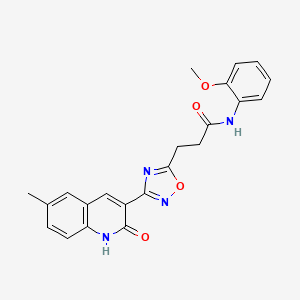
![4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B7693755.png)
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7693759.png)

![2-(4-chlorophenoxy)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693774.png)

